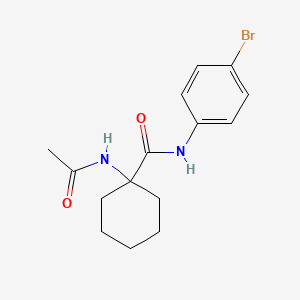
1-(acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide is an organic compound characterized by its unique structure, which includes an acetylamino group, a bromophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of 1-(acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. One common synthetic route includes the following steps:
Formation of Cyclohexanecarboxamide: This can be achieved by reacting cyclohexanecarboxylic acid with ammonia or an amine under appropriate conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Acetylation: The final step involves the acetylation of the amino group to form the acetylamino derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-(Acetylamino)-N-(4-bromophenyl)cyclohexanecarboxamide can be compared with similar compounds, such as:
1-(Acetylamino)-N-phenylcyclohexanecarboxamide: Lacks the bromine atom, which may result in different chemical and biological properties.
1-(Acetylamino)-N-(4-chlorophenyl)cyclohexanecarboxamide: Contains a chlorine atom instead of bromine, leading to variations in reactivity and interactions.
1-(Acetylamino)-N-(4-fluorophenyl)cyclohexanecarboxamide: The presence of a fluorine atom can influence the compound’s stability and biological activity.
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
1-acetamido-N-(4-bromophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H19BrN2O2/c1-11(19)18-15(9-3-2-4-10-15)14(20)17-13-7-5-12(16)6-8-13/h5-8H,2-4,9-10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
SALLQAULIBFHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















